

An In-depth Technical Guide to 4-Bromoveratrole (CAS: 2859-78-1)

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Compound of Interest

Compound Name: 4-Bromoveratrole

Cat. No.: B120743

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoveratrole, also known as 4-bromo-1,2-dimethoxybenzene, is a versatile halogenated aromatic compound widely utilized as a key intermediate in organic synthesis.^{[1][2]} Its structure, featuring a brominated veratrole moiety, makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.^{[1][3]} This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, key reactions, and safety information.

Chemical and Physical Properties

4-Bromoveratrole is a colorless to light yellow liquid at room temperature.^{[1][4]} The presence of the bromine atom and two methoxy groups on the benzene ring imparts unique reactivity to the molecule, making it an excellent substrate for various chemical transformations.^{[4][5]}

Table 1: Physicochemical Properties of **4-Bromoveratrole**

Property	Value	Reference(s)
CAS Number	2859-78-1	[6]
Molecular Formula	C ₈ H ₉ BrO ₂	[1][7]
Molecular Weight	217.06 g/mol	[6][7]
Appearance	Colorless to light yellow liquid	[1][4]
Boiling Point	255-256 °C	[6][8]
Density	1.509 g/mL at 25 °C	[6][8]
Refractive Index (n _{20/D})	1.573	[6]
Flash Point	109 °C (228.2 °F) - closed cup	[6][9]
Solubility	Soluble in benzene, ether, and toluene.	[8][10]

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	4-Bromo-1,2-dimethoxybenzene	[11]
Synonyms	4-Bromocatechol dimethyl ether, p-Bromoveratrole	[1][12]
InChI	1S/C8H9BrO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3	[6]
InChI Key	KBTMGSMZIKLAHN-UHFFFAOYSA-N	[6]
SMILES	<chem>COc1ccc(Br)cc1OC</chem>	[6]
EC Number	220-677-8	[6]
MDL Number	MFCD00008381	[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Bromoveratrole**.

Table 3: Spectroscopic Data for **4-Bromoveratrole**

Spectrum Type	Key Peaks/Shifts	Reference(s)
¹ H NMR	δ: 7.50 (d, J=8.4 Hz, 1H), 6.90 (d, J=2.0 Hz, 1H), 6.80 (dd, J=8.4, 2.0 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 3H)	[8] [10]
¹³ C NMR	δ: 150.3, 148.8, 123.5, 115.3, 113.8, 112.3, 56.2, 56.0	[8] [10]
IR	Spectra available from various sources.	[12]
MS	Spectra available from various sources.	[13]

Synthesis and Experimental Protocols

The ease of synthesis of **4-Bromoveratrole** from its parent compound, veratrole, makes it a readily accessible building block for chemists.[\[2\]](#)

Synthesis of 4-Bromoveratrole from Veratrole

A common method for the synthesis of **4-Bromoveratrole** is the electrophilic aromatic substitution of veratrole (1,2-dimethoxybenzene) using reagents like N-Bromosuccinimide (NBS).[\[2\]](#)

Experimental Protocol: Bromination of Veratrole

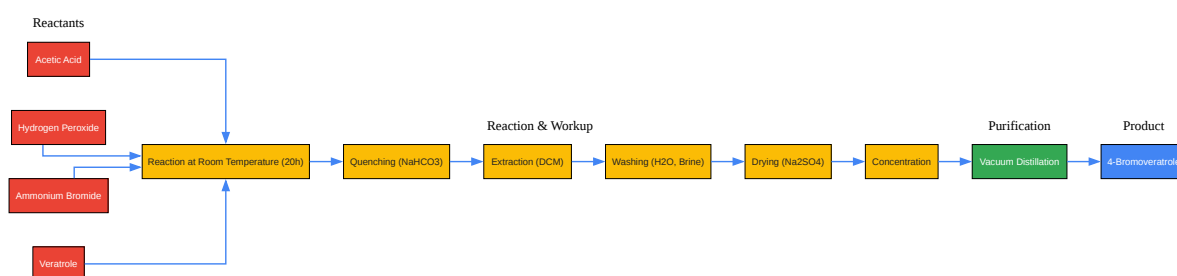
This protocol describes the preparation of 4-bromo-1,2-dimethoxybenzene from veratrole.[\[10\]](#)

Materials:

- Veratrole (1,2-Dimethoxybenzene)
- Ammonium bromide
- Aqueous hydrogen peroxide solution (30%)
- Acetic acid
- Dichloromethane
- Saturated sodium bicarbonate solution
- Water
- Saturated saline solution
- Anhydrous sodium sulfate

Procedure:

- In a 3.0 L reactor, add a solution of veratrole (142 g, 1.03 mol) and ammonium bromide (110 g, 1.12 mol) in acetic acid (1.6 L).
- Slowly add 30% aqueous hydrogen peroxide solution (180 mL, 1.76 mol) dropwise to the reaction mixture while stirring continuously at room temperature.
- After 20 hours of reaction, quench the reaction with a saturated sodium bicarbonate solution.
- Extract the reaction mixture with dichloromethane (3 x 200 mL).
- Combine the organic phases and wash sequentially with water (2 x 200 mL) and saturated saline (200 mL).
- Dry the organic phase over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation, collecting the fraction at a boiling point of 128-133 °C/10 mbar to yield 4-bromo-1,2-dimethoxybenzene.



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Caption: Workflow for the synthesis of **4-Bromoveratrole**.

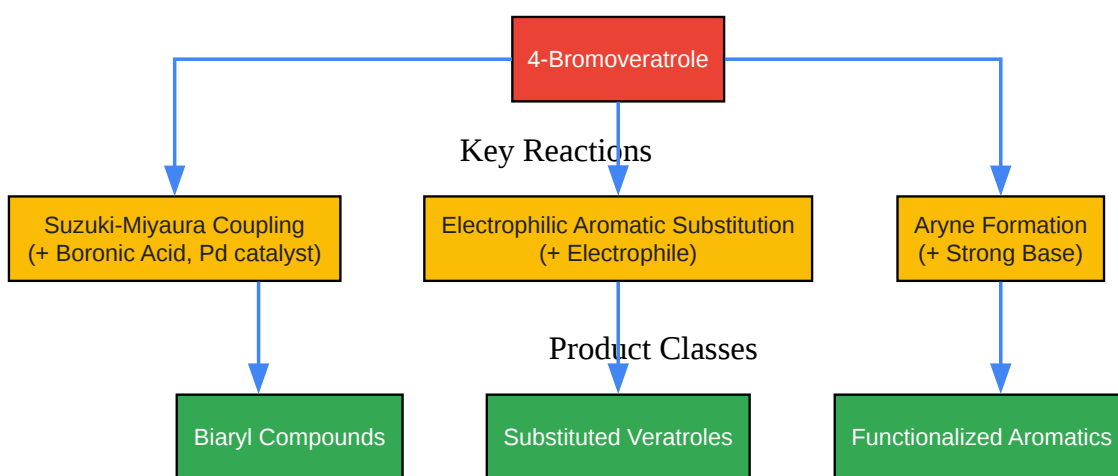
Applications in Organic Synthesis and Drug Development

4-Bromoveratrole is a pivotal intermediate in the synthesis of numerous valuable compounds, particularly within the pharmaceutical sector.[3] Its versatile reactivity makes it a useful reagent in various organic synthesis endeavors, contributing to the development of novel therapeutic agents and fine chemicals.[3]

Key Reactions

The aryl bromide moiety of **4-Bromoveratrole** is readily activated for a wide array of transition metal-catalyzed cross-coupling reactions.[2]

- Suzuki-Miyaura Cross-Coupling: It is a common substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids to form biaryl compounds.[2]
- Electrophilic Aromatic Substitution: Its ability to participate in electrophilic aromatic substitution reactions enhances its utility in creating complex chemical structures.[1]
- Aryne Reactions: **4-Bromoveratrole** can undergo aryne reactions with various nucleophiles.[14]



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Caption: Key reaction pathways involving **4-Bromoveratrole**.

Role in Drug Development

4-Bromoveratrole serves as a crucial starting material or intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[5]

- Synthesis of Isoquinoline Alkaloids: It is particularly noted for its use in the synthesis of isoquinoline alkaloids, a class of natural products with a wide spectrum of biological activities, including analgesic, antimicrobial, and anticancer properties.[3]

- Drug Discovery: Chemists utilize **4-Bromoveratrole** to synthesize libraries of potential drug candidates for structure-activity relationship (SAR) studies.[\[5\]](#)
- Biologically Active Molecules: It is a key component in the production of various biologically active molecules, with some studies suggesting it may have anti-inflammatory and analgesic properties.[\[1\]](#) It has also been shown to bind to the acetylcholine receptor.[\[4\]](#)[\[8\]](#)

Safety and Handling

Proper handling and storage of **4-Bromoveratrole** are essential to ensure laboratory safety.

Table 4: Safety Information for **4-Bromoveratrole**

Hazard Category	Description	Reference(s)
GHS Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[12]
Precautionary Statements	Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.	[9]
Personal Protective Equipment	Eyeshields, gloves, and a multi-purpose combination respirator cartridge (US) are recommended.	[6]
Storage	Store in a dry, well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 0-8 °C.	[1]
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.	[9]
Hazardous Decomposition Products	Carbon monoxide (CO), Carbon dioxide (CO ₂), Hydrogen halides.	[9]

Conclusion

4-Bromoveratrole (CAS 2859-78-1) is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its well-defined chemical properties, coupled with its straightforward synthesis and diverse reactivity, make it an indispensable tool for researchers and scientists in both academic and industrial settings. A thorough understanding of its properties, reaction protocols, and safety considerations is paramount for its effective and safe utilization in the laboratory.

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